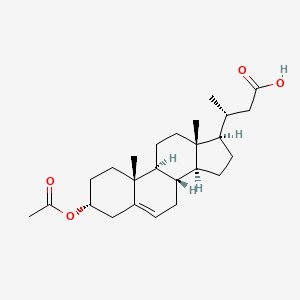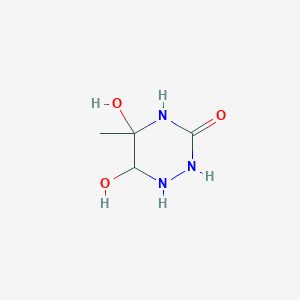
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 5-methyl-1,2,4-triazine-3,6-dione with hydroxylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one has diverse applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups and the triazine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, alter metabolic processes, and impact cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
3-Amino-5,6-dimethyl-1,2,4-triazine:
Uniqueness
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is unique due to the presence of both hydroxyl groups and a methyl group on the triazine ring. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
25479-85-0 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5,6-dihydroxy-5-methyl-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C4H9N3O3/c1-4(10)2(8)6-7-3(9)5-4/h2,6,8,10H,1H3,(H2,5,7,9) |
InChI Key |
OOJDHILMLKGTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NNC(=O)N1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


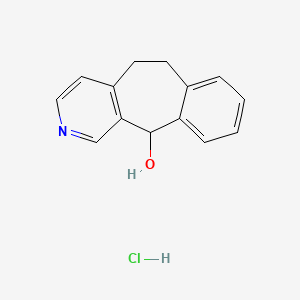
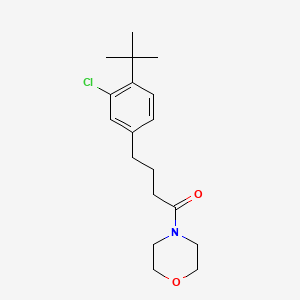
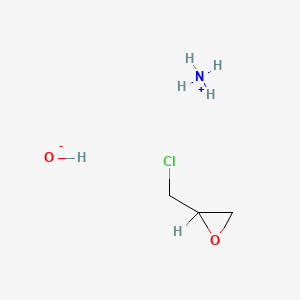
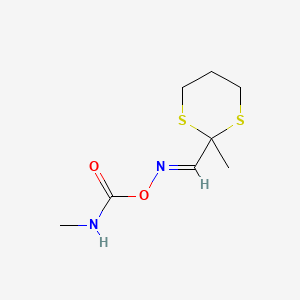
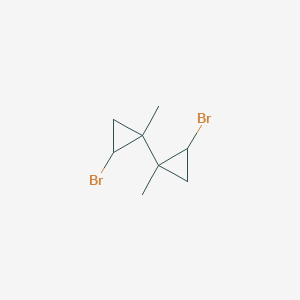
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
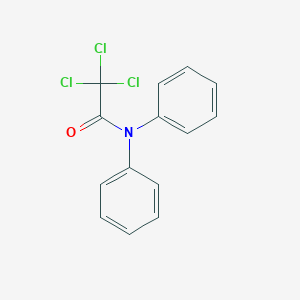
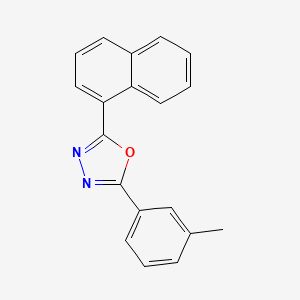
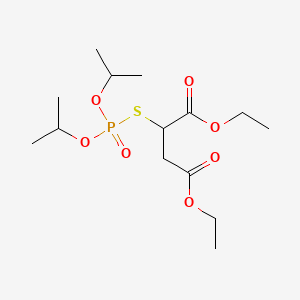
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
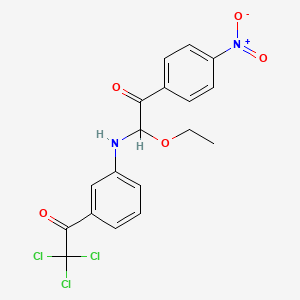
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
